N-(3,4-Dimethylphenyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-(3,4-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials One common route involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative This intermediate is then subjected to sulfonation using chlorosulfonic acid, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N~4~-(3,4-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N~4~-(3,4-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N4-(3,4-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
- N-(3,4-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-CARBONAMIDE
Uniqueness
N~4~-(3,4-DIMETHYLPHENYL)-1-ETHYL-5-FLUORO-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, is known to enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C14H18FN3O2S |
---|---|
Molecular Weight |
311.38 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-1-ethyl-5-fluoro-3-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C14H18FN3O2S/c1-5-18-14(15)13(11(4)16-18)21(19,20)17-12-7-6-9(2)10(3)8-12/h6-8,17H,5H2,1-4H3 |
InChI Key |
IWFJQBREMOMVEN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CC(=C(C=C2)C)C)F |
Origin of Product |
United States |
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